1-(2,4-Dinitrophenyl)-4-phenylpiperidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

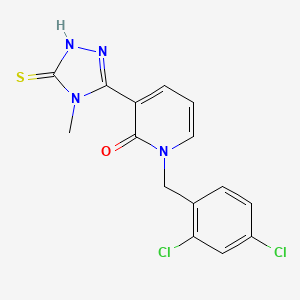

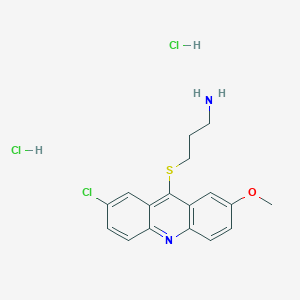

The compound “1-(2,4-Dinitrophenyl)-4-phenylpiperidine” is likely to be an organic compound consisting of a piperidine ring (a six-membered ring with one nitrogen atom and five carbon atoms) substituted with a phenyl group at the 4-position and a 2,4-dinitrophenyl group at the 1-position .

Molecular Structure Analysis

The molecular structure of “1-(2,4-Dinitrophenyl)-4-phenylpiperidine” would likely be determined by techniques such as nuclear magnetic resonance (NMR) and X-ray crystallography .Chemical Reactions Analysis

The chemical reactivity of “1-(2,4-Dinitrophenyl)-4-phenylpiperidine” would likely be influenced by the electron-withdrawing nitro groups on the 2,4-dinitrophenyl moiety and the electron-donating effect of the phenyl group .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(2,4-Dinitrophenyl)-4-phenylpiperidine” would be influenced by its molecular structure. For example, the presence of nitro groups could make the compound more polar, affecting its solubility in different solvents .Aplicaciones Científicas De Investigación

Thin Layer Chromatography in Protein Sequencing

Dinitrophenyl (DNP) derivatives of amino acids, including potentially related compounds, play a crucial role in protein sequencing. Their identification through thin layer chromatography (TLC) is essential for the success of sequencing proteins, such as insulin, due to the clear resolution of amino acid derivatives required for identifying protein sequences. The review by Bhushan and Reddy (1989) highlights the application of TLC in analyzing DNP-amino acids, underscoring its importance in protein research (Bhushan & Reddy, 1989).

Phenylpiperazine Derivatives in Medicinal Chemistry

Phenylpiperazine derivatives have been highlighted for their versatility in the medicinal chemistry field. A patent review by Maia et al. (2012) discusses the N-phenylpiperazine scaffold's potential in CNS disorder treatments and suggests expanding its application to other therapeutic areas. This review points out the underutilization of this molecular template despite its proven drug-likeness and suggests areas for future research (Maia, Tesch, & Fraga, 2012).

Methane Utilization by Methanotrophs

Methanotrophs, bacteria capable of using methane as their sole carbon source, offer a wide array of biotechnological applications, from single-cell protein production to generating components for nanotechnology and bioremediation. The review by Strong, Xie, and Clarke (2015) presents methanotrophs as potential value generators while utilizing methane, highlighting the broad application spectrum of these bacteria in environmental and biotechnological fields (Strong, Xie, & Clarke, 2015).

Mecanismo De Acción

Target of Action

The primary target of 1-(2,4-Dinitrophenyl)-4-phenylpiperidine is the mitochondria . Specifically, it acts on the mitochondrial oxidative phosphorylation process .

Mode of Action

1-(2,4-Dinitrophenyl)-4-phenylpiperidine, similar to 2,4-Dinitrophenol (DNP), acts as an uncoupling agent in the oxidative phosphorylation process . It causes a dose-dependent mitochondrial uncoupling, leading to the rapid loss of ATP as heat .

Biochemical Pathways

The compound affects the oxidative phosphorylation pathway . By uncoupling this pathway, it disrupts the proton gradient across the mitochondrial inner membrane, leading to a rapid consumption of energy without ATP production .

Pharmacokinetics

The compound exhibits significant nonlinear pharmacokinetics, attributed to nonlinear plasma protein binding and nonlinear partitioning into liver and kidney .

Result of Action

The primary result of the compound’s action is the rapid loss of ATP as heat, leading to increased metabolic rate and potential weight loss . This can also lead to uncontrolled hyperthermia, posing significant risks .

Safety and Hazards

Direcciones Futuras

The future research directions for “1-(2,4-Dinitrophenyl)-4-phenylpiperidine” would likely depend on its potential applications. For example, if it shows promise as a pharmaceutical compound, future research might focus on optimizing its synthesis, improving its efficacy, and minimizing its side effects .

Propiedades

IUPAC Name |

1-(2,4-dinitrophenyl)-4-phenylpiperidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O4/c21-19(22)15-6-7-16(17(12-15)20(23)24)18-10-8-14(9-11-18)13-4-2-1-3-5-13/h1-7,12,14H,8-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFDHJBJMACUQKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=CC=CC=C2)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,4-Dinitrophenyl)-4-phenylpiperidine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(8-(3-hydroxypropyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2745614.png)

![3-[4-[1-(2-Cyanoethyl)-3,5-dimethylpyrazol-4-yl]selanyl-3,5-dimethylpyrazol-1-yl]propanenitrile](/img/structure/B2745615.png)

![3-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2745619.png)

![N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-2-((2,6,8-trimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2745623.png)

![4-(3-{3-[(2,5-Dioxopyrrolidin-1-yl)methyl]azetidin-1-yl}-3-oxopropyl)benzonitrile](/img/structure/B2745626.png)

![1-(1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(6-methylbenzo[d]thiazol-2-yl)urea](/img/structure/B2745632.png)

![4,5-dimethoxy-2-nitro-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2745633.png)